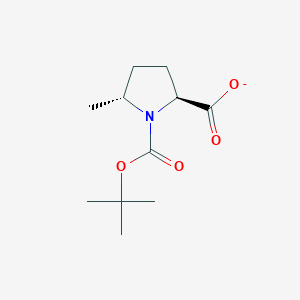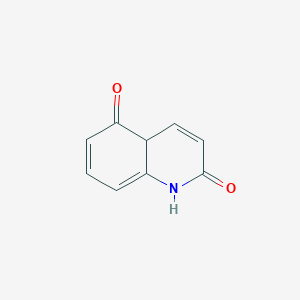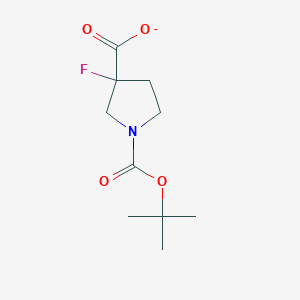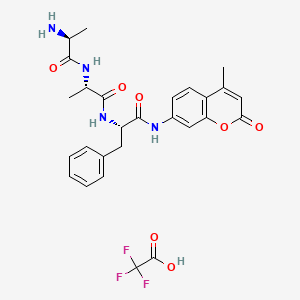
L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ala-Ala-Phe-AMC (TFA): . This compound is significant in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme kinetics and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ala-Ala-Phe-AMC (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The amino acids alanine (Ala) and phenylalanine (Phe) are coupled to form the tripeptide sequence. The final step involves the attachment of the 7-amido-4-methylcoumarin (AMC) group. Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: Industrial production of Ala-Ala-Phe-AMC (TFA) follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of TFA in the cleavage and purification steps is crucial for obtaining the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ala-Ala-Phe-AMC (TFA) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for TPPII, which cleaves the peptide bond between the phenylalanine and AMC group, resulting in the release of a fluorescent product .
Common Reagents and Conditions:
Enzymatic Cleavage: TPPII enzyme, buffer solutions (e.g., phosphate-buffered saline), and optimal pH conditions for enzyme activity.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid-phase resin during synthesis.
Major Products Formed: The major product formed from the enzymatic cleavage of Ala-Ala-Phe-AMC (TFA) is the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Ala-Ala-Phe-AMC (TFA) has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and kinetics of TPPII and other proteases.
Molecular Biology: Employed in assays to monitor protease activity in various biological samples.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of TPPII.
Industry: Applied in quality control processes to ensure the activity of proteases in industrial enzyme preparations
Wirkmechanismus
The mechanism of action of Ala-Ala-Phe-AMC (TFA) involves its cleavage by TPPII. The enzyme recognizes the tripeptide sequence and cleaves the bond between phenylalanine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative analysis .
Vergleich Mit ähnlichen Verbindungen
Ala-Ala-Phe-AMC: The non-TFA salt form of the compound, used similarly as a fluorogenic substrate.
Ala-Ala-Phe-chloromethylketone: Another substrate for TPPII, but with different chemical properties and applications
Uniqueness: Ala-Ala-Phe-AMC (TFA) is unique due to its high specificity for TPPII and its ability to produce a strong fluorescent signal upon cleavage. This makes it an invaluable tool for studying TPPII activity and for screening potential inhibitors in drug discovery .
Eigenschaften
CAS-Nummer |
62037-42-7 |
|---|---|
Molekularformel |
C27H29F3N4O7 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1 |
InChI-Schlüssel |
IDYHLTXMLQCSTO-ALXYJOKNSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


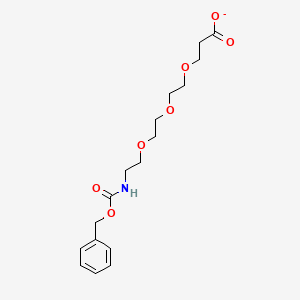


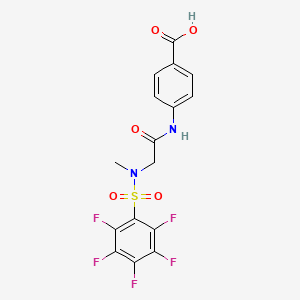

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)

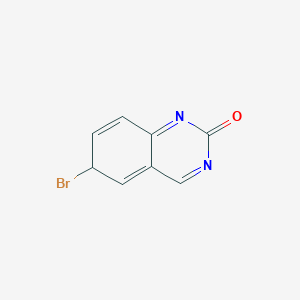
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
